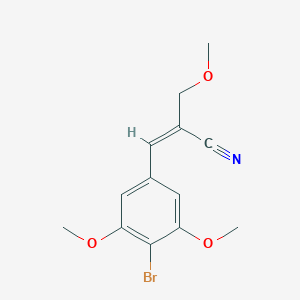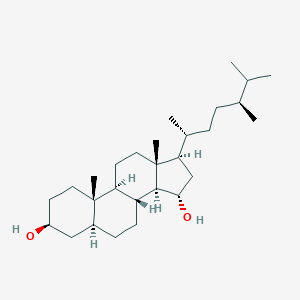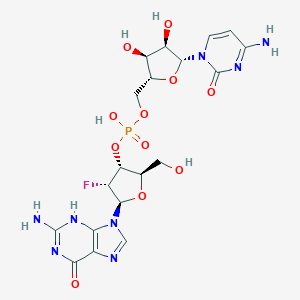
2,2'-Methylenediphenol
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2’-Methylenediphenol is typically synthesized through the condensation reaction of phenol and formaldehyde under basic conditions . The reaction involves the use of a base such as sodium hydroxide to catalyze the formation of the methylene bridge between two phenol molecules. The reaction is carried out at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of 2,2’-Methylenediphenol follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the continuous addition of phenol and formaldehyde to a reactor containing a basic catalyst, followed by purification steps to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Methylenediphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Aplicaciones Científicas De Investigación
2,2’-Methylenediphenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,2’-Methylenediphenol exerts its effects involves its ability to interact with various molecular targets. The hydroxyl groups on the aromatic rings can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the methylene bridge provides structural rigidity, which can affect the compound’s overall behavior in chemical reactions .
Comparación Con Compuestos Similares
2,2’-Methylenediphenol is unique due to its ortho configuration of hydroxyl groups. Similar compounds include:
Bisphenol F: An analogue with hydroxyl groups in the para position.
Bisphenol A: Another related compound with different structural features.
Bisphenol S: A sulfonated derivative with distinct chemical properties.
These compounds share some similarities in their chemical behavior but differ in their specific applications and reactivity due to variations in their molecular structures .
Propiedades
IUPAC Name |
2-[(2-hydroxyphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8,14-15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCPOLNSJCWPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022446 | |
| Record name | 2,2'-Bisphenol F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2467-02-9, 1333-16-0 | |
| Record name | Bis(2-hydroxyphenyl)methane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2467-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Bisphenol F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002467029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Methylenediphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,2'-methylenebis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-Bisphenol F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Reaction mass of 4,4'-methylenediphenol and 2,2'-methylenediphenol and o-[(4-hydroxyphenyl)methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.140.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-methylenediphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Reaction mass of 4,4'-methylenediphenol and 2,2'-methylenediphenol and o-[(4-hydroxyphenyl)methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-BISPHENOL F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04D0A23747 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2,2'-methylenediphenol, including its molecular formula, weight, and spectroscopic data?
A1: this compound is a symmetrical bisphenol with the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol. Spectroscopic data, such as IR and 1H-NMR, can be found in the literature. [, ] Notably, 13C NMR spectroscopy has been particularly useful for confirming the structure of this compound derivatives, especially mixed diesters with crotonic acid and methacrylic acid. []
Q2: How stable is this compound under various conditions, and what are its material compatibility characteristics?
A2: While specific stability data for this compound itself under various conditions is limited in the provided research, some insights can be gleaned. For instance, the compound undergoes phototransformation under acidic conditions, yielding different products depending on the presence or absence of oxygen. [] Additionally, the radical polymerization of this compound diesters with methacrylic and crotonic acid yields soluble linear polymers, indicating a degree of stability during the polymerization process. [] Regarding material compatibility, its use in phenolic resins suggests compatibility with certain polymers and applications in materials science. []
Q3: What are the known catalytic properties and applications of this compound and its derivatives?
A3: this compound derivatives have shown promise as ligands in organometallic chemistry. Research demonstrates that they can undergo double C-H activation at the bridging methylene group in the presence of iridium precursors. This reaction generates carbene-bridged dinuclear iridium complexes, potentially opening avenues for new catalytic applications. []
Q4: How has computational chemistry and modeling been employed in research related to this compound?
A4: Computational studies have been instrumental in understanding the mechanism of rhodium-catalyzed hydrogenolysis of unstrained C(aryl)-C(alkyl) bonds in 2,2'-methylenediphenols. [] These studies revealed that the reaction proceeds through a directed C(aryl)-C(alkyl) oxidative addition pathway, with C-H activation acting as a competitive but reversible off-cycle reaction. This detailed mechanistic understanding, obtained through computational modeling, provides a foundation for further development and optimization of catalytic processes involving 2,2'-methylenediphenols.
Q5: How do structural modifications of this compound influence its properties and potential applications?
A6: Structural modifications of this compound significantly impact its properties. For example, introducing different substituents on the phenol rings affects the compound's reactivity and its ability to form complexes with metal ions. [, , ] The presence of bulky substituents, such as tert-butyl groups, can influence the molecule's conformation and its ability to form intermolecular hydrogen bonds, as observed in crystal structures. [] These structural variations directly influence the compound's potential applications in areas like catalysis, materials science, and supramolecular chemistry.
Q6: Are there any known alternatives or substitutes for this compound in its various applications?
A6: While the provided research doesn't directly compare this compound with specific alternatives, it's important to note that the choice of a suitable compound depends heavily on the specific application. For instance, in antimicrobial applications, other bisphenols or entirely different classes of compounds might offer superior performance or a broader spectrum of activity. Similarly, in catalytic applications, alternative ligands or catalyst systems might be more efficient or cost-effective. Evaluating alternatives often involves considering factors such as performance, cost, environmental impact, and regulatory considerations.
Q7: What analytical techniques are commonly employed to characterize and quantify this compound and its derivatives?
A7: Various analytical techniques are used to characterize this compound and its derivatives. Common methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is crucial for structural elucidation, particularly 1H-NMR and 13C-NMR, providing information about the carbon and hydrogen atoms within the molecule. [, ]
- Infrared (IR) Spectroscopy: This method helps identify functional groups present in the compound by analyzing their characteristic vibrations. []
- X-ray crystallography: This technique is valuable for determining the three-dimensional structure of this compound derivatives in their crystalline state, providing insights into their molecular conformation and intermolecular interactions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate](/img/structure/B144265.png)
![Bromo-[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl ester](/img/structure/B144267.png)


